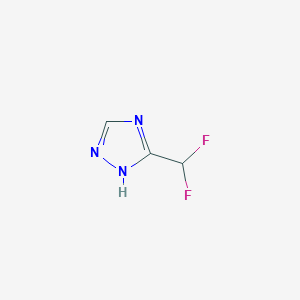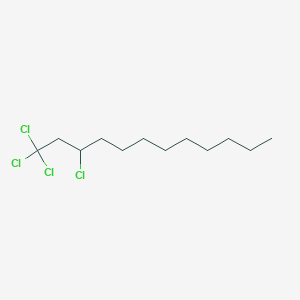
3-(Difluoromethyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .Chemical Reactions Analysis
A radical–radical cross-coupling strategy for direct difluoromethylation of the C(sp3)–H bond has been reported . This transformation was readily accomplished under transition metal-free photoredox catalysis in the presence of 3 mol% of an organic photocatalyst .Applications De Recherche Scientifique
Chemistry and Synthesis
The chemistry of 1,2,4-triazole derivatives, including 3-(Difluoromethyl)-1H-1,2,4-triazole, is a significant area of scientific research due to their practical value in various fields. These derivatives are known for their biological activity and are used in pharmacy, agrochemistry, and photography. Research includes the development of new synthesis methods for functional derivatives of 1,2,4-triazole, exploring their properties, and modifying them to increase their biological activity and general value. One modern method in heterocyclic systems functionalization involves introducing fluorine-containing substituents, which usually results in greater lipophilicity and reduced toxicity compared to non-fluorinated analogs (Holovko-Kamoshenkova et al., 2020).
Supramolecular and Coordination Chemistry
The 1H-1,2,3-triazoles, closely related to 1,2,4-triazoles, exhibit diverse supramolecular interactions, which have numerous applications in supramolecular and coordination chemistry. These interactions include hydrogen and halogen bonding, N-coordination modes, and the formation of powerful carbanionic and mesoionic carbene donors. Such capabilities enable applications in anion recognition, catalysis, and photochemistry, extending beyond the realm of click chemistry (Schulze & Schubert, 2014).
Synthesis and Structural Applications
The synthesis and study of 1,2,4-triazole derivatives have been a focus in scientific research due to their extensive biological activities. Novel methods of synthesis and biological evaluation for various triazole families, including the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazoles, have been developed. These compounds are essential in addressing new diseases and finding new prototypes against bacteria and neglected diseases (Ferreira et al., 2013).
Anticorrosive and Nanotechnology Applications
Triazole compounds, including those with difluoromethyl groups, are used in anticorrosive applications and in building nanosensors and nanocatalysts. Understanding the chemical states of these derivatives and the structure of adlayers in various conditions is crucial for controlling the properties of these applied systems, offering vast potential in material science and nanotechnology (Wrzosek et al., 2017).
Safety And Hazards
Orientations Futures
The incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates . This would facilitate increasing chances and possibilities for seeking potential lead compounds and drug candidates and further boost the development of fluorine-containing pharmaceuticals .
Propriétés
IUPAC Name |
5-(difluoromethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3/c4-2(5)3-6-1-7-8-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWSFBDNSXHTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1H-1,2,4-triazole | |
CAS RN |
1378824-63-5 | |
| Record name | 3-(difluoromethyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424162.png)



![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)
![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)

